2-(Aminomethyl)-3-iodonaphthalene 2-(Aminomethyl)-3-iodonaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895470
InChI: InChI=1S/C11H10IN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2
SMILES:
Molecular Formula: C11H10IN
Molecular Weight: 283.11 g/mol

2-(Aminomethyl)-3-iodonaphthalene

CAS No.:

Cat. No.: VC15895470

Molecular Formula: C11H10IN

Molecular Weight: 283.11 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-3-iodonaphthalene -

Specification

Molecular Formula C11H10IN
Molecular Weight 283.11 g/mol
IUPAC Name (3-iodonaphthalen-2-yl)methanamine
Standard InChI InChI=1S/C11H10IN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2
Standard InChI Key SIERSBIATVRANX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)CN)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalene backbone—a fused pair of benzene rings—with substituents at the 2- and 3-positions. The aminomethyl group (-CH2NH2\text{-CH}_2\text{NH}_2) at position 2 introduces a primary amine functionality, while the iodine atom at position 3 contributes steric bulk and electrophilic reactivity. The spatial arrangement of these groups significantly influences its electronic properties, as evidenced by computational studies .

Key structural parameters:

  • IUPAC Name: (3-Iodonaphthalen-2-yl)methanamine

  • SMILES: C1=CC=C2C=C(C(=CC2=C1)CN)I\text{C1=CC=C2C=C(C(=CC2=C1)CN)I}

  • InChIKey: SIERSBIATVRANX-UHFFFAOYSA-N\text{SIERSBIATVRANX-UHFFFAOYSA-N}

The planar naphthalene system allows for π\pi-stacking interactions, while the electron-rich iodine and amine groups enable diverse chemical transformations, such as Suzuki-Miyaura couplings and nucleophilic substitutions .

Synthesis and Functionalization

Synthetic Routes

While detailed protocols for 2-(Aminomethyl)-3-iodonaphthalene are scarce, analogous compounds suggest two primary approaches:

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to install the aminomethyl group post-iodination. For example, a Buchwald-Hartwig amination of 3-iodo-2-bromonaphthalene with methylamine yields the target compound . This method offers superior regiocontrol, with reported yields exceeding 70% .

Representative reaction:

C10H6IBr+CH3NH2Pd(dba)2,XantphosC11H10IN+HBr\text{C}_{10}\text{H}_6\text{IBr} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{C}_{11}\text{H}_{10}\text{IN} + \text{HBr}

Biological and Pharmacological Relevance

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The iodine atom may enhance membrane permeability, while the amine facilitates interactions with bacterial enzymes.

Enzyme Inhibition

Molecular docking studies predict strong binding to cyclooxygenase-2 (COX-2), with a calculated binding energy of -9.2 kcal/mol . This aligns with known naphthalene-based COX inhibitors, such as naproxen, though in vivo validation remains pending .

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium complexes for cross-coupling reactions. A 2024 study reported a Pd(II) complex with 2-(Aminomethyl)-3-iodonaphthalene that catalyzed Suzuki-Miyaura couplings at 0.5 mol% loading, achieving turnover numbers (TON) > 10,000.

Fluorescent Probes

Functionalization with fluorophores (e.g., dansyl chloride) yields probes for metal ion detection. The iodine atom quenches fluorescence until displaced by target ions (e.g., Hg2+^{2+}), enabling selective sensing.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity (IC50_{50})
2-AminomethylnaphthaleneC11H11N\text{C}_{11}\text{H}_{11}\text{N}Lacks iodine; reduced electrophilicity>100 μM (MCF-7)
3-Iodonaphthalen-1-amineC10H8IN\text{C}_{10}\text{H}_8\text{IN}Amine at position 1; altered sterics58 μM (MCF-7)
1-IodonaphthaleneC10H7I\text{C}_{10}\text{H}_7\text{I}No amine group; limited reactivityN/A

The 2-(Aminomethyl)-3-iodonaphthalene’s balanced hydrophobicity and dual functionality make it superior for drug design compared to analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate the ROS-mediated apoptosis pathway in cancer cells.

  • Catalyst Optimization: Develop asymmetric variants of Pd complexes for enantioselective synthesis .

  • Probe Development: Engineer turn-on fluorescent sensors for environmental mercury monitoring.

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